9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride
Description
9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylic acid hydrochloride is a synthetic organic compound with a unique bicyclic structure It is characterized by the presence of fluorine atoms, an oxygen atom, and a nitrogen atom within its bicyclic framework
Properties
CAS No. |
2758004-05-4 |
|---|---|
Molecular Formula |
C8H12ClF2NO3 |
Molecular Weight |
243.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogen replacing fluorine atoms.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and chemical properties may offer advantages in drug design, such as improved bioavailability or target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9,9-difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
- 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is unique due to the presence of both fluorine atoms and an oxygen atom within its bicyclic structure. This combination of elements imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
